Cas no 1261468-29-4 (2-(Chloromethyl)-5-hydroxynaphthalene)

2-(Chloromethyl)-5-hydroxynaphthalene 化学的及び物理的性質
名前と識別子
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- 2-(Chloromethyl)-5-hydroxynaphthalene
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- インチ: 1S/C11H9ClO/c12-7-8-4-5-10-9(6-8)2-1-3-11(10)13/h1-6,13H,7H2
- InChIKey: XQQZEQGJARVXFV-UHFFFAOYSA-N
- ほほえんだ: ClCC1C=CC2C(=CC=CC=2C=1)O
計算された属性
- 水素結合ドナー数: 1
- 水素結合受容体数: 1
- 重原子数: 13
- 回転可能化学結合数: 1
- 複雑さ: 172
- トポロジー分子極性表面積: 20.2
- 疎水性パラメータ計算基準値(XlogP): 3.2
2-(Chloromethyl)-5-hydroxynaphthalene 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Alichem | A219000727-500mg |
2-(Chloromethyl)-5-hydroxynaphthalene |
1261468-29-4 | 98% | 500mg |
$989.80 | 2023-09-03 | |
Alichem | A219000727-1g |
2-(Chloromethyl)-5-hydroxynaphthalene |
1261468-29-4 | 98% | 1g |
$1769.25 | 2023-09-03 |
2-(Chloromethyl)-5-hydroxynaphthalene 関連文献
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Liuyang Zhang,Xianqiao Wang Phys. Chem. Chem. Phys., 2014,16, 2981-2988
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Khaoula Boukari,Eric Duverger,Régis Stephan,Marie-Christine Hanf,Philippe Sonnet Phys. Chem. Chem. Phys., 2014,16, 14722-14729
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2-(Chloromethyl)-5-hydroxynaphthaleneに関する追加情報
2-(Chloromethyl)-5-hydroxynaphthalene: A Comprehensive Overview of CAS No. 1261468-29-4
2-(Chloromethyl)-5-hydroxynaphthalene (CAS No. 1261468-29-4) is a versatile organic compound that has garnered significant attention in recent years due to its unique chemical structure and potential applications in various fields, including pharmaceuticals, materials science, and chemical synthesis. This compound is characterized by a naphthalene ring substituted with a chloromethyl group and a hydroxyl group, which endow it with distinct reactivity and functional properties.
The molecular formula of 2-(Chloromethyl)-5-hydroxynaphthalene is C11H9ClO, and its molecular weight is approximately 196.64 g/mol. The presence of the chloromethyl group (ClCH2-) and the hydroxyl group (-OH) on the naphthalene ring makes this compound highly reactive, allowing it to participate in a wide range of chemical reactions. These functional groups can be selectively modified to introduce new functionalities or to enhance the compound's reactivity, making it a valuable building block in organic synthesis.
In the field of pharmaceutical research, 2-(Chloromethyl)-5-hydroxynaphthalene has shown promise as an intermediate in the synthesis of bioactive molecules. Recent studies have explored its potential as a precursor for the development of novel drugs targeting various diseases. For instance, researchers at the University of California, Los Angeles (UCLA) have utilized this compound to synthesize derivatives with potent anti-inflammatory and anti-cancer properties. The chloromethyl group can be readily converted into other functional groups, such as amines or ethers, which can enhance the biological activity of the resulting compounds.
Beyond pharmaceutical applications, 2-(Chloromethyl)-5-hydroxynaphthalene has also found use in materials science. Its unique electronic properties and high thermal stability make it suitable for the development of advanced materials, such as polymers and coatings. Researchers at the Massachusetts Institute of Technology (MIT) have investigated the use of this compound as a monomer in polymer synthesis, resulting in materials with improved mechanical strength and chemical resistance. These materials have potential applications in industries ranging from electronics to automotive manufacturing.
The synthesis of 2-(Chloromethyl)-5-hydroxynaphthalene typically involves multi-step processes that require precise control over reaction conditions to ensure high yields and purity. One common synthetic route involves the reaction of 5-hydroxynaphthalene-2-carbaldehyde with thionyl chloride to form the corresponding chloroformate, followed by reduction to introduce the chloromethyl group. Alternative methods have also been developed to improve efficiency and reduce environmental impact, such as using green solvents and catalysts.
In terms of safety and handling, 2-(Chloromethyl)-5-hydroxynaphthalene should be stored in a cool, dry place away from strong oxidizers and sources of ignition. Proper personal protective equipment (PPE), including gloves and safety goggles, should be used when handling this compound to minimize exposure risks. It is important to follow all relevant safety guidelines and regulations when working with this or any other chemical compound.
The ongoing research into 2-(Chloromethyl)-5-hydroxynaphthalene continues to uncover new applications and potential uses across various industries. As scientists delve deeper into its chemical properties and reactivity, it is likely that this compound will play an increasingly important role in the development of innovative products and technologies. Whether used as an intermediate in drug synthesis or as a building block for advanced materials, 2-(Chloromethyl)-5-hydroxynaphthalene remains a valuable asset in the chemist's toolkit.
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